![molecular formula C15H21ClN2O3S B5864395 N~2~-(4-chlorobenzyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5864395.png)
N~2~-(4-chlorobenzyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
"N2-(4-chlorobenzyl)-N1-cyclopentyl-N2-(methylsulfonyl)glycinamide" is a chemical compound that may be of interest in various chemical and pharmaceutical research fields. While direct studies on this specific compound are scarce, research on similar sulfonyl compounds provides insights into the synthesis, molecular structure, and properties that could be extrapolated to this compound.
Synthesis Analysis
Synthesis methods for related compounds typically involve the coupling of amine groups with sulfonyl chlorides or other sulfonate esters. For example, the synthesis and biological evaluation of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors highlight the synthesis of complex sulfonyl compounds, which might share similarities with the target compound's synthesis approach (Cioffi et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds is often characterized by X-ray crystallography or NMR spectroscopy. Studies on similar compounds, such as "Polysulfonylamine" derivatives, provide insights into the molecular configurations and the role of sulfonyl groups in the crystal structures of these compounds, which could be relevant for understanding the structure of the target compound (Schaper et al., 2001).
Chemical Reactions and Properties
Sulfonyl compounds participate in various chemical reactions, including sulfonylation, sulfonation, and interactions with amines and alcohols. The specific solvation for N-chemoselective arylsulfonylation of amino acid derivatives demonstrates the chemical reactivity of sulfonyl compounds under different conditions (Penso et al., 2003).
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability can be derived from studies on related compounds. For instance, the synthesis and physico-chemical studies on poly(4,4′-cyclopentylidene diphenylene toluene-2,4-disulfonate) provide valuable information on the stability and physical characteristics of sulfonyl-containing polymers, which might give insight into the physical properties of the compound of interest (Rajkotia et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interactions with other molecules, can be assessed through studies on similar sulfonyl and glycine derivatives. The docking studies and crystal structure analysis of tetrazole derivatives provide examples of how substituents on sulfonyl compounds affect their chemical behavior and interactions (Al-Hourani et al., 2015).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(10-12-6-8-13(16)9-7-12)11-15(19)17-14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBQZCGKIVQFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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